4-(2-Bromoethyl)-1,4-oxazepane hydrochloride

Descripción general

Descripción

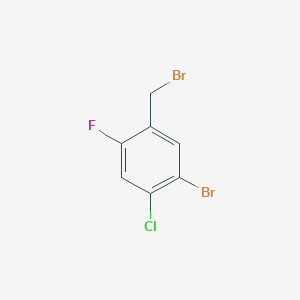

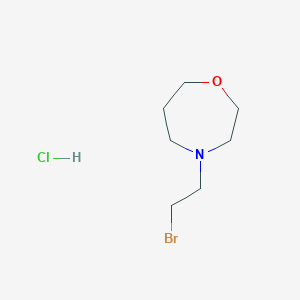

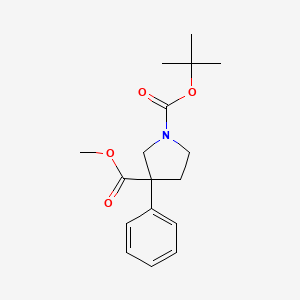

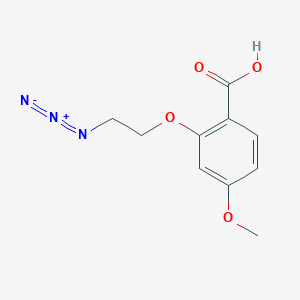

“4-(2-Bromoethyl)-1,4-oxazepane hydrochloride” is likely a salt formed from a 4-(2-Bromoethyl)-1,4-oxazepane base and hydrochloric acid. The presence of a bromoethyl group suggests that it could be used in substitution reactions .

Molecular Structure Analysis

The molecule likely contains a seven-membered ring featuring an oxygen atom (from the oxazepane), and a bromoethyl side chain attached to the fourth carbon of the ring .Chemical Reactions Analysis

The bromine atom in the bromoethyl group is likely to be reactive and could participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water .Aplicaciones Científicas De Investigación

Oxazoline-Containing Ligands in Asymmetric Catalysis

Oxazoline rings, similar in structure to oxazepane, are widely used in asymmetric catalysis due to their modular nature and versatility in a range of metal-catalyzed transformations. These ligands, derived from chiral amino alcohols, play a crucial role in influencing the stereochemical outcomes of reactions due to their proximity to the metal active site. This highlights the importance of such structures in developing new catalytic methods for synthesizing enantiomerically pure compounds, which are vital in pharmaceuticals, agrochemicals, and materials science (Hargaden & Guiry, 2009).

Brominated Flame Retardants

The review on novel brominated flame retardants (NBFRs), which include compounds with bromoethyl groups similar to "4-(2-Bromoethyl)-1,4-oxazepane hydrochloride," discusses their occurrence in various environments and consumer products. The increasing application of NBFRs in consumer goods has raised concerns regarding their environmental fate and potential health risks, emphasizing the need for more research on their occurrence, toxicity, and removal methods (Zuiderveen et al., 2020).

Environmental Concerns and Remediation Efforts

The presence and remediation of 1,4-dioxane in water supplies, a compound structurally different but relevant in the context of environmental contamination and treatment, underline the importance of understanding the environmental impact of various chemical compounds. The review suggests that common remediation techniques are ineffective against such contaminants, highlighting the need for alternative removal methods and more research on their health effects and environmental fate (Godri Pollitt et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

4-(2-bromoethyl)-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO.ClH/c8-2-4-9-3-1-6-10-7-5-9;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQSQYAIWYGHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCBr.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethyl)-1,4-oxazepane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)